Cas no 58158-77-3 (1-Decanaminium,N,N-dimethyl-N-[2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-, bromide(1:1))
![1-Decanaminium,N,N-dimethyl-N-[2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-, bromide(1:1) structure](https://ja.kuujia.com/scimg/cas/58158-77-3x500.png)
1-Decanaminium,N,N-dimethyl-N-[2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-, bromide(1:1) 化学的及び物理的性質
名前と識別子
-
- 1-Decanaminium,N,N-dimethyl-N-[2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-, bromide(1:1)
- 2-(adamantane-1-carbonyloxy)ethyl-decyl-dimethylazanium,bromide
- Amantanium (bromide)
- Amantanil bromidum
- Amantanium bromide
- Bromure d'amantanium
- Bromuro de amantanio
- Amantanio bromuro [Spanish]
- Decyl (2-hydroxyethyl)dimethylammonium bromide 1-adamantanecarboxylate
- Ammonium, decyldimethyl(2-hydroxyethyl)-, bromide, 1-adamantanecarboxylate (ester)
- AKOS030573340
- (2-(1-Tricyclo(3.3.1.1(3,7))decylcarbonyloxy)ethyl)decyldimethylammonium bromid
- SCHEMBL1073476
- BP63450000
- UNII-K0435HZQ57
- Decyl(2-hydroxyethyl)dimethylammonium bromide 1-adamantanecarboxylate
- NS00123803
- HY-U00080
- AMANTANIUM BROMIDE [MI]
- AMANTANIUM BROMIDE [MART.]
- 1-DECANAMINIUM, N,N-DIMETHYL-N-(2-((TRICYCLO(3.3.1.13,7)DEC-1-YLCARBONYL)OXY)ETHYL)-, BROMIDE (1:1)
- 58158-77-3
- Amantanium bromide [INN]
- 2-(adamantane-1-carbonyloxy)ethyl-decyl-dimethylazanium;bromide
- Amantanio bromuro
- AMANTANIUMBROMIDE
- DTXSID40973729
- Amantol
- CHEMBL2106663
- NIOSH/BP6345000
- N-(2-(((3r,5r,7r)-adamantane-1-carbonyl)oxy)ethyl)-N,N-dimethyldecan-1-aminium bromide
- CR-898
- N,N-Dimethyl-N-{2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)oxy]ethyl}decan-1-aminium bromide
- CS-6563
- 1-DECANAMINIUM, N,N-DIMETHYL-N-(2-((TRICYCLO(3.3.1.13,7)DEC-1-YLCARBONYL)OXY)ETHYL)-, BROMIDE
- Q27281763
- K0435HZQ57
- TS-07680
- AMANTANIUM BROMIDE (MART.)
- DA-70748
- amantanii bromidum
-
- インチ: InChI=1S/C25H46NO2.BrH/c1-4-5-6-7-8-9-10-11-12-26(2,3)13-14-28-24(27)25-18-21-15-22(19-25)17-23(16-21)20-25;/h21-23H,4-20H2,1-3H3;1H/q+1;/p-1
- InChIKey: VSKHGXKMGTVPPY-UHFFFAOYSA-M
- ほほえんだ: O=C(C1(CC(C2)C3)CC3CC2C1)OCC[N+](C)(C)CCCCCCCCCC.[Br-]
計算された属性
- せいみつぶんしりょう: 471.27100
- どういたいしつりょう: 471.271
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 14
- 複雑さ: 458
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3A^2
じっけんとくせい
- 色と性状: Solid
- ゆうかいてん: 182-184°
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 26.30000
- LogP: 2.96710
1-Decanaminium,N,N-dimethyl-N-[2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-, bromide(1:1) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- どくせい:LD50 orally in mice: 910 mg/kg (Rovati)
1-Decanaminium,N,N-dimethyl-N-[2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-, bromide(1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45104-20mg |
Amantanium bromide |
58158-77-3 | 98% | 20mg |
¥16048.00 | 2023-09-08 | |
Chemenu | CM430089-10mg |
AMANTANIUM BROMIDE |
58158-77-3 | 95%+ | 10mg |
$*** | 2023-05-30 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45104-5mg |
Amantanium bromide |
58158-77-3 | 98% | 5mg |
¥5349.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45104-1mg |
Amantanium bromide |
58158-77-3 | 98% | 1mg |
¥2674.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A911411-1mg |
Amantanium bromide |
58158-77-3 | 98% | 1mg |
¥3,834.00 | 2022-09-02 | |
Chemenu | CM430089-50mg |
AMANTANIUM BROMIDE |
58158-77-3 | 95%+ | 50mg |
$*** | 2023-05-30 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45104-10mg |
Amantanium bromide |
58158-77-3 | 98% | 10mg |
¥9094.00 | 2023-09-08 | |
1PlusChem | 1P00EIS9-5mg |
AMANTANIUM BROMIDE |
58158-77-3 | 98% | 5mg |
$948.00 | 2023-12-16 | |
1PlusChem | 1P00EIS9-1mg |
AMANTANIUM BROMIDE |
58158-77-3 | 98% | 1mg |
$395.00 | 2023-12-16 | |
Aaron | AR00EJ0L-1mg |
Amantanium bromide |
58158-77-3 | 98% | 1mg |
$434.00 | 2025-02-11 |
1-Decanaminium,N,N-dimethyl-N-[2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-, bromide(1:1) 関連文献
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
1-Decanaminium,N,N-dimethyl-N-[2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-, bromide(1:1)に関する追加情報
Recent Advances in the Study of 1-Decanaminium,N,N-dimethyl-N-[2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-, bromide(1:1) (CAS: 58158-77-3)
The compound 1-Decanaminium,N,N-dimethyl-N-[2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-, bromide(1:1) (CAS: 58158-77-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This quaternary ammonium derivative, featuring a unique adamantane-based structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its physicochemical properties, biological activities, and potential mechanisms of action, providing valuable insights for drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's antimicrobial properties against multidrug-resistant bacterial strains. The research demonstrated potent activity against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) ranging from 2-8 μg/mL. The adamantane moiety was found to play a crucial role in membrane penetration, while the quaternary ammonium group contributed to bacterial membrane disruption. These findings suggest potential applications in developing novel antimicrobial agents to address the growing antibiotic resistance crisis.
In the field of drug delivery systems, researchers have explored the compound's ability to form stable complexes with nucleic acids. A 2024 publication in Biomaterials Science reported that this cationic surfactant could effectively condense siRNA while maintaining low cytotoxicity (cell viability >85% at concentrations up to 50 μM). The unique structural features of the compound, particularly the hydrophobic adamantane group and hydrophilic quaternary ammonium moiety, enable the formation of nanoparticles with excellent serum stability and transfection efficiency.
Recent pharmacological studies have revealed unexpected neuroprotective properties of this compound. Research published in ACS Chemical Neuroscience (2023) demonstrated significant reduction in oxidative stress markers in neuronal cell cultures exposed to amyloid-β peptides. The compound showed dose-dependent protection against mitochondrial dysfunction, with EC50 values of 12.3 ± 1.2 μM. These findings open new avenues for investigating its potential in neurodegenerative disease treatment, particularly Alzheimer's disease.
The compound's synthetic pathway and structure-activity relationships have been further elucidated in recent work. A 2024 study in Organic & Biomolecular Chemistry detailed an optimized synthetic route with improved yield (78% vs previous 52%) and purity (>99.5%). Structure-activity relationship (SAR) analysis identified the critical importance of the linker length between the adamantane and quaternary ammonium groups, with the current ethylene linker showing optimal biological activity across multiple assays.
Ongoing clinical investigations are exploring the compound's safety profile and pharmacokinetics. Preliminary results from Phase I trials (reported in 2023) indicate favorable absorption characteristics (Tmax = 2-3 hours) and linear pharmacokinetics in the dose range of 5-100 mg. The compound demonstrated good tolerability, with no serious adverse events reported at therapeutic doses. These findings support further development of this molecule as a potential therapeutic agent.
Future research directions include exploration of structural analogs for improved selectivity, development of targeted delivery systems, and investigation of combination therapies. The unique structural features of 58158-77-3 continue to inspire innovative approaches in medicinal chemistry and drug development, positioning this compound as a promising candidate for multiple therapeutic applications.
58158-77-3 (1-Decanaminium,N,N-dimethyl-N-[2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-, bromide(1:1)) 関連製品
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